molecular formula C8H14ClNO B3146898 [(Furan-2-yl)methyl](propan-2-yl)amine hydrochloride CAS No. 610309-77-8

[(Furan-2-yl)methyl](propan-2-yl)amine hydrochloride

Cat. No.: B3146898
CAS No.: 610309-77-8
M. Wt: 175.65 g/mol
InChI Key: AYAXMXXDYQVPLY-UHFFFAOYSA-N
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Description

(Furan-2-yl)methylamine hydrochloride is an organic ammonium salt characterized by a furan-2-ylmethyl group attached to a secondary amine (isopropyl group), with a hydrochloride counterion. Its molecular formula is C₈H₁₄ClNO, and it has a molecular weight of 175.66 g/mol . This compound is typically synthesized via alkylation of furan-2-ylmethanamine with isopropyl halides, followed by hydrochloride salt formation. It finds applications in pharmaceutical intermediates and materials science due to its balanced polarity and stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-7(2)9-6-8-4-3-5-10-8;/h3-5,7,9H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAXMXXDYQVPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-yl)methylamine hydrochloride typically involves the reaction of furan-2-carboxaldehyde with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of (Furan-2-yl)methylamine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

(Furan-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Chemistry :
    • Intermediate in Synthesis : (Furan-2-yl)methylamine hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in developing new compounds with potential pharmacological activities.
    • Reactivity Studies : The compound can undergo various reactions, including oxidation, reduction, and substitution, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.
  • Biology :
    • Biological Activity : Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. It interacts with various enzymes and proteins, influencing metabolic pathways.
    • Cellular Effects : Studies show that (Furan-2-yl)methylamine hydrochloride can induce apoptosis in cancer cell lines by affecting cellular signaling pathways and gene expression.
  • Medicine :
    • Therapeutic Potential : Investigations are underway to explore its potential therapeutic applications in treating bacterial infections and cancer. Preliminary studies suggest that it may inhibit the activity of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.
    • Drug Development : The compound’s unique structure may lead to the development of novel drugs targeting specific diseases, particularly in neuropharmacology and oncology.

Antimicrobial Activity

A study evaluated the antimicrobial properties of (Furan-2-yl)methylamine hydrochloride against various bacterial strains. The results indicated significant inhibition at certain concentrations, suggesting its potential use as an antimicrobial agent.

Enzyme Interaction Studies

Research has demonstrated that this compound modulates enzyme activities involved in metabolic pathways. For example, it was shown to affect the phosphorylation states of specific kinases involved in inflammatory responses.

Anticancer Applications

Investigations into the anticancer properties revealed that related compounds could induce apoptosis in cancer cell lines. Further exploration into (Furan-2-yl)methylamine hydrochloride's effects on cancer biology is warranted.

Mechanism of Action

The mechanism of action of (Furan-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit the activity of certain enzymes, thereby exerting its antimicrobial or antifungal properties .

Comparison with Similar Compounds

Substituent Variations on the Amine Group

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Differences vs. Target Compound References
Furan-2-ylmethyl-methylamine hydrochloride C₆H₁₀ClNO 147.60 Methyl group instead of isopropyl Simpler structure; lower molecular weight and reduced lipophilicity.
(2S)-1-aminopropan-2-ylamine dihydrochloride C₅H₁₄Cl₂F₂N₂ 223.09 Chiral center + difluoroethyl group Enhanced metabolic stability due to fluorine; dihydrochloride salt increases solubility.
(2-2-difluoroethyl)(propan-2-yl)amine hydrochloride C₅H₁₂ClF₂N 159.61 Difluoroethyl substituent Higher electronegativity from fluorine; potential for altered reactivity.

Key Insights :

  • Bulkier substituents (e.g., isopropyl in the target compound) improve lipid membrane penetration compared to methyl analogs .
  • Fluorinated derivatives exhibit higher metabolic stability and altered electronic properties .

Aromatic Ring Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Differences vs. Target Compound References
N-(4-Bromobenzyl)-2-propanamine hydrochloride C₁₀H₁₅BrClN 288.60 4-Bromophenyl instead of furan Bromine increases molecular weight and steric hindrance; potential for halogen bonding.
(3-Phenoxyphenyl)methylamine hydrochloride C₁₆H₂₀ClNO 277.79 Phenoxyphenyl group Extended aromatic system enhances π-π stacking but reduces solubility.
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride C₉H₁₂ClN₃O₂ 229.67 Oxadiazole ring fused with furan Oxadiazole introduces hydrogen-bonding sites; increased polarity.

Key Insights :

  • Replacement of furan with phenyl groups (e.g., bromophenyl or phenoxyphenyl) enhances steric bulk and alters electronic interactions .
  • Heterocyclic additions (e.g., oxadiazole) improve binding affinity in medicinal chemistry contexts .

Functional Group Additions

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Differences vs. Target Compound References
(4-nitrophenyl)methylamine hydrochloride C₁₀H₁₄N₂O₂·HCl 230.69 Nitro group on phenyl ring Strong electron-withdrawing effect; potential for redox activity.
1,3-bis(4-bromophenyl)propan-2-ylamine hydrochloride C₁₆H₁₈Br₂ClN 427.59 Two 4-bromophenyl groups High molecular weight and halogen content; likely low solubility.
1-(furan-2-yl)-2-methylpropan-1-amine hydrochloride C₈H₁₄ClNO 175.66 Branched methyl group on propane Steric hindrance near the amine; possible conformational rigidity.

Key Insights :

  • Electron-withdrawing groups (e.g., nitro) increase reactivity in electrophilic substitutions .
  • Halogenated analogs (e.g., bromine) may exhibit toxicity concerns despite enhanced binding .

Biological Activity

(Furan-2-yl)methylamine hydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

(Furan-2-yl)methylamine hydrochloride is a furan derivative characterized by a furan ring and a propan-2-yl amine group. The presence of the furan moiety is significant as it often correlates with various pharmacological properties, including antimicrobial and anticancer activities.

The biological activity of (Furan-2-yl)methylamine hydrochloride is primarily attributed to its interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to interact with monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters, potentially affecting mood and cognitive functions .
  • Cellular Effects : It influences cellular signaling pathways, gene expression, and metabolic processes. For instance, studies have indicated that it can induce apoptosis in certain cancer cell lines, such as HL-60 cells, through mechanisms involving DNA fragmentation .

Antimicrobial Properties

Research indicates that many furan derivatives exhibit significant antimicrobial activity against various bacterial strains. (Furan-2-yl)methylamine hydrochloride has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has shown promise in preclinical studies for its anticancer properties. It has been observed to affect the proliferation of cancer cells and induce apoptosis, highlighting its potential as an anticancer therapeutic agent .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibitory effects on bacterial strains
AnticancerInduction of apoptosis in cancer cell lines
MAO InhibitionIncreased neurotransmitter levels

Case Studies

  • Study on MAO Inhibition : A study evaluated the effects of (Furan-2-yl)methylamine hydrochloride on MAO activity. The compound demonstrated selective inhibition of MAO-B with an IC50 value significantly lower than traditional inhibitors, suggesting its potential use in treating neurological disorders .
  • Anticancer Research : Another investigation focused on the compound's effect on HL-60 leukemia cells. Results indicated that treatment with (Furan-2-yl)methylamine hydrochloride led to increased apoptosis rates compared to control groups, supporting its development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Furan-2-yl)methylamine hydrochloride?

  • Methodology :

  • Reductive Amination : React furfuryl alcohol with isopropylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. The hydrochloride salt is precipitated using HCl in anhydrous ethanol .
  • Purification : Recrystallize from a solvent system like ethanol/ethyl acetate to achieve >95% purity. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
    • Validation : Confirm structure via 1H^1H-NMR (e.g., furan ring protons at δ 6.2–7.4 ppm, isopropyl methyl groups at δ 1.0–1.2 ppm) .

Q. Which analytical techniques are optimal for characterizing purity and structural integrity?

  • HPLC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) to detect impurities at <0.1% levels. Monitor for byproducts like unreacted isopropylamine .
  • Elemental Analysis : Verify stoichiometry (C8_8H14_{14}ClNO expected: C 53.48%, H 7.85%, N 7.80%) .
  • NMR Spectroscopy : Assign peaks using 13C^{13}C-NMR (e.g., furan carbons at 110–150 ppm, amine carbon at 45–55 ppm) .

Q. How to determine solubility profiles for this compound in common laboratory solvents?

  • Procedure : Prepare saturated solutions in solvents (e.g., water, methanol, DMSO) at 25°C. Centrifuge and quantify dissolved compound via UV-Vis (λ = 260 nm) .
  • Example Data :

SolventSolubility (mg/mL)
Water15.2 ± 0.5
Methanol89.7 ± 1.2
DMSO120.5 ± 2.1

Advanced Research Questions

Q. How to address discrepancies in spectroscopic data during structural elucidation?

  • X-ray Crystallography : Resolve ambiguous NMR assignments by growing single crystals (ethanol/water 3:1) and solving the structure using SHELXL .
  • Cross-Validation : Compare experimental IR stretches (e.g., N–H bend at 1600–1650 cm1^{-1}) with DFT-calculated spectra .

Q. What experimental strategies mitigate instability of the hydrochloride salt under varying pH conditions?

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Analyze degradation products (e.g., free amine via HPLC-MS) .
  • Buffer Compatibility : Use citrate buffer (pH 4.0) for aqueous studies to minimize hydrolysis. Avoid alkaline conditions (pH > 8) .

Q. How to design a study probing its interaction with biological targets (e.g., receptors)?

  • Molecular Docking : Use AutoDock Vina to model binding to G protein-coupled receptors (GPCRs). Validate with 3H^3H-ligand displacement assays .
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs (using 15N^{15}N-isopropylamine) for tracking metabolic pathways via LC-MS .

Data Contradiction Analysis

Resolving conflicting reports on its hygroscopicity:

  • Controlled Humidity Studies : Use dynamic vapor sorption (DVS) to measure moisture uptake. Compare with literature values (e.g., 5% weight gain at 75% RH) .
  • Mitigation : Store in desiccators with P2_2O5_5 and use argon-filled vials for long-term stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(Furan-2-yl)methyl](propan-2-yl)amine hydrochloride
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[(Furan-2-yl)methyl](propan-2-yl)amine hydrochloride

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